1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in medicinal chemistry and agrochemicals. This compound features a unique oxan group, which may influence its biological activity and chemical reactivity. The molecular formula for this compound is , and it has a molecular weight of 195.26 g/mol. The compound is classified under the category of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities.
The synthesis of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine typically involves a multi-step process:
In an industrial context, the synthesis may utilize batch or continuous flow processes to enhance yield and purity. Precise control over reaction parameters such as temperature, pressure, and pH is essential for optimal production outcomes.
The molecular structure of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine can be represented by the following data:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 195.26 g/mol |
IUPAC Name | 2,4-dimethyl-5-(oxan-3-yl)pyrazol-3-amine |
InChI | InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-4-3-5-14-6-8/h8H,3-6,11H2,1-2H3 |
InChI Key | WVCSFMWGDWUNPC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N(N=C1C2CCCOC2)C)N |
The structure contains a pyrazole ring substituted at the 1 and 4 positions with methyl groups and at the 3 position with an oxan group.
1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the products formed:
The major products from these reactions include ketones or carboxylic acids from oxidation and alcohols or amines from reduction.
The physical properties of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine include:
Key chemical properties include:
Property | Data |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties suggest that the compound may be amenable to various formulations for scientific applications.
The applications of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine span several fields:
Research continues on the efficacy and safety profiles of this compound to explore its full range of applications in science and industry .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1